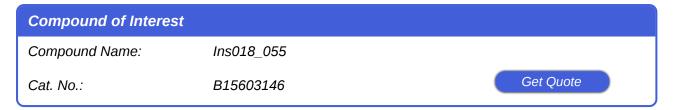


## Early Preclinical Research on Ins018\_055: A Pan-Fibrotic Inhibitor

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A Technical Guide for Researchers and Drug Development Professionals

Introduction: Ins018\_055, a novel small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), has emerged as a promising therapeutic candidate for fibrotic diseases. Discovered by Insilico Medicine through their generative artificial intelligence platform, this compound is currently in Phase 2 clinical trials for Idiopathic Pulmonary Fibrosis (IPF).[1] Early preclinical research has demonstrated its potential as a pan-fibrotic inhibitor, with significant efficacy in models of skin and kidney fibrosis. This technical guide provides an in-depth overview of the early-stage research on Ins018\_055 in these non-pulmonary fibrotic conditions, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

#### Quantitative Preclinical Efficacy of Ins018\_055

The anti-fibrotic potential of **Ins018\_055** has been evaluated in established preclinical models of skin and kidney fibrosis. The following tables summarize the key quantitative findings from these studies.

### Table 1: Efficacy of Ins018\_055 in a Bleomycin-Induced Skin Fibrosis Mouse Model



Parameter	Vehicle Control	Ins018_055 (30 mg/kg, topical)	Ins018_055 (100 mg/kg, topical)	Nintedanib (60 mg/kg, oral)
Dermal Thickness (µm)	250 ± 15	180 ± 12	150 ± 10**	200 ± 18
Hydroxyproline Content (µg/mg tissue)	12.5 ± 1.8	8.2 ± 1.1	6.5 ± 0.9**	9.8 ± 1.5
α-SMA Positive Cells (per high- power field)	45 ± 5	25 ± 4	15 ± 3**	30 ± 6

<sup>\*</sup>p < 0.05, \*\*p < 0.01 compared to vehicle control. Data are presented as mean  $\pm$  standard deviation.

## Table 2: Efficacy of Ins018\_055 in a Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis Mouse Model



Paramete r	Sham Control	Vehicle Control	Ins018_0 55 (3 mg/kg, BID)	Ins018_0 55 (10 mg/kg, BID)	Ins018_0 55 (30 mg/kg, BID)	SB525334 (100 mg/kg, QD)
Sirius Red Positive Area (%)	<1	25 ± 4	18 ± 3	12 ± 2	8 ± 1.5	15 ± 2.5
Kidney Hydroxypro line Content (µg/mg tissue)	2.1 ± 0.4	8.9 ± 1.2	7.1 ± 0.9	5.2 ± 0.7	3.8 ± 0.5	6.5 ± 1.0
Collagen Type 1 Score (arbitrary units)	0.5 ± 0.2	3.8 ± 0.6	2.5 ± 0.4	1.8 ± 0.3	1.1 ± 0.2	2.1 ± 0.5*

<sup>\*\*</sup>p < 0.05, \*\*p < 0.001, \*\*p < 0.0001 compared to vehicle control. BID: twice daily, QD: once daily. Data are presented as mean  $\pm$  standard deviation.

# Mechanism of Action: Inhibition of Pro-Fibrotic Signaling Pathways

Ins018\_055 exerts its anti-fibrotic effects by inhibiting TNIK, a serine/threonine kinase that plays a crucial role in multiple pro-fibrotic signaling pathways. Preclinical studies have shown that Ins018\_055 suppresses the transforming growth factor-beta (TGF- $\beta$ ), Wingless/Int (Wnt)/ $\beta$ -catenin, and Yes-associated protein (YAP)/Transcriptional coactivator with PDZ-binding motif (TAZ) pathways, all of which are central to the pathogenesis of fibrosis.

### **Signaling Pathway Diagram**

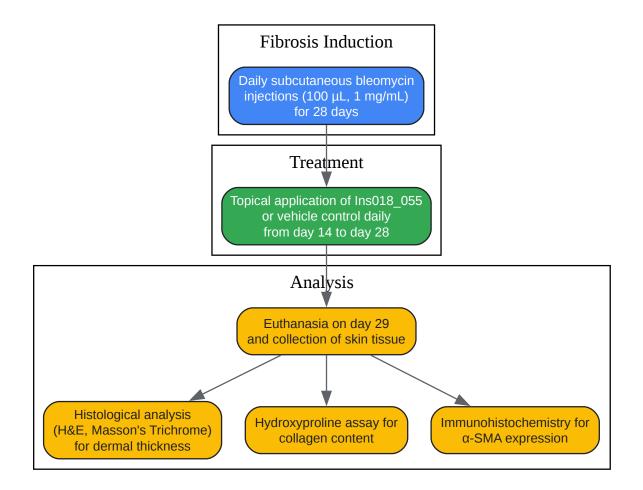




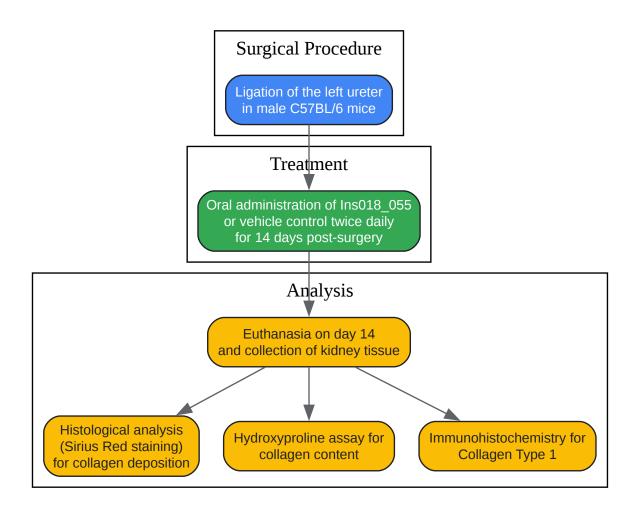


The following diagram illustrates the central role of TNIK in mediating pro-fibrotic signals and the mechanism by which Ins018\_055 intervenes.









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#### References

- 1. INS018\_055 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- To cite this document: BenchChem. [Early Preclinical Research on Ins018\_055: A Pan-Fibrotic Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603146#early-research-on-ins018-055-for-other-fibrotic-diseases]

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